molecular formula C5H6BrN3 B1381796 4-Bromopyridine-2,5-diamine CAS No. 1806851-06-8

4-Bromopyridine-2,5-diamine

Cat. No. B1381796
CAS RN: 1806851-06-8
M. Wt: 188.03 g/mol
InChI Key: SWLIOAHOELOSMF-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,5-diamine is a chemical compound with the molecular formula C5H6BrN3. Its molecular weight is 188.03 . It’s a derivative of pyridine, which is a six-membered heterocyclic compound .


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge is known as the “2-pyridyl organometallic cross-coupling problem” .


Physical And Chemical Properties Analysis

4-Bromopyridine-2,5-diamine has a predicted boiling point of 357.0±37.0 °C and a predicted density of 1.818±0.06 g/cm3 . Its pKa is predicted to be 5.53±0.24 .

Scientific Research Applications

Synthesis and Transformation

4-Bromopyridine-2,5-diamine serves as a precursor in various synthesis processes. For example, a practical and reliable large-scale synthesis route for 2,6-diamino-4-bromopyridine was developed, providing a safer and more efficient synthesis method using a regioselective 2,6-diamination reaction as a key step (Nettekoven & Jenny, 2003). Similarly, the compound participates in the synthesis of amino-functionalized 2,2'-bipyridines, which are important building blocks for creating sophisticated chelating ligands with a 2,2'-bipyridine core (Hapke et al., 2007).

Reactivity and Mechanism Studies

The reactivity of halogen atoms in derivatives of pyridine, including those containing 4-bromopyridine-2,5-diamine, is a topic of interest. Studies on halogen atom migration in halogeno-derivatives of 2,4-dihydroxypyridine shed light on the positional reactivity of halogen atoms under different conditions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Hertog & Schogt, 2010).

Synthesis of Liquid Crystals

2,5-Dibromopyridine, closely related to 4-bromopyridine-2,5-diamine, is used as a key building block in synthesizing liquid crystals. Through selective reactivity under Negishi coupling conditions, a variety of liquid crystals with specific properties were synthesized, demonstrating the compound's versatility in material science (Getmanenko et al., 2006).

Medicinal Chemistry

In medicinal chemistry, 4-bromopyridine-2,5-diamine-related compounds serve as scaffolds for synthesizing target molecules. For instance, the preparation of brominated 2- and 4-aminopyridines and the study of their structure and reactivity contribute to the development of potential therapeutic agents (Hertog, 2010).

Safety And Hazards

4-Bromopyridine-2,5-diamine is classified as a hazardous substance. It’s toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of pyridine derivatives like 4-Bromopyridine-2,5-diamine involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

4-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIOAHOELOSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2,5-diamine

CAS RN

1806851-06-8
Record name 4-bromopyridine-2,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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